molecular formula C11H12ClN3O B1275240 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 881040-96-6

4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B1275240
CAS No.: 881040-96-6
M. Wt: 237.68 g/mol
InChI Key: RRRIOKRJWOOFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in Heterocyclic Compounds Synthesis

4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one and its derivatives are noted for their reactivity, making them valuable building blocks in the synthesis of heterocyclic compounds. These compounds can be utilized in generating various classes of heterocyclic structures, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity provides mild reaction conditions for generating diverse heterocyclic compounds and dyes from various precursors, highlighting their significance in the field of organic synthesis (Gomaa & Ali, 2020).

2. Environmental Chemistry and Isomer Analysis

In environmental chemistry, the isomeric composition of organic pollutants, including compounds related to this compound, is crucial. Studies on pollutants like DDT have shown that isomer-specific analysis can provide insights into environmental processes such as biotransformation and inter-compartment transfer. This underlines the importance of understanding the environmental fate and isomer-specific behaviors of related chlorophenyl compounds (Ricking & Schwarzbauer, 2012).

3. Pharmacological and Biological Properties

Compounds structurally similar to this compound, such as chromones, exhibit significant physiological activities including anti-inflammatory, antidiabetic, anticancer, and other therapeutic roles. The antioxidant properties of these compounds are crucial for neutralizing active oxygen and curtailing free radical processes, thereby mitigating cell impairment and various diseases. This illustrates the pharmacological potential of structurally related compounds in medical and therapeutic applications (Yadav et al., 2014).

Properties

IUPAC Name

4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(16)15-14-10/h1-3,6H,4-5,13H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRIOKRJWOOFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=O)NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170829
Record name 4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881040-96-6
Record name 4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881040-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.